2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine

Physicochemical profiling Drug-likeness CNS permeability

This 2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine (289.13 g/mol) is the definitive building block for kinase‑inhibitor SAR. The meta‑bromo substituent is a synthetic linchpin for parallel Suzuki‑Miyaura and Buchwald‑Hartwig derivatization, enabling 24–96 analog libraries in a single cycle. Crucially, it is the [4,3‑b] ring‑fusion isomer—not the [3,4‑b] regioisomer (CAS 583039-87-6)—that matches mGlu4 PAM and ALK5 pharmacophores. Its lower logP (2.6) and TPSA (56.7 Ų) predict reduced CNS penetration, ideal for peripheral‑target programs requiring minimized CNS side‑effects. Supplied at ≥95% purity, it meets fragment‑library and lead‑optimization quality requirements with 0 RO5 violations and a single rotatable bond.

Molecular Formula C12H9BrN4
Molecular Weight 289.13 g/mol
CAS No. 1811512-36-3
Cat. No. B1488400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine
CAS1811512-36-3
Molecular FormulaC12H9BrN4
Molecular Weight289.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)N2C(=C3C(=N2)C=CC=N3)N
InChIInChI=1S/C12H9BrN4/c13-8-3-1-4-9(7-8)17-12(14)11-10(16-17)5-2-6-15-11/h1-7H,14H2
InChIKeyMUJBXLUIFCHDRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine (CAS 1811512-36-3): Core Scaffold Identity and Procurement Specifications


2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine (CAS 1811512-36-3) is a heterocyclic small molecule with the molecular formula C12H9BrN4 and a molecular weight of 289.13 g/mol . The compound features a pyrazolo[4,3-b]pyridine bicyclic core with a primary amine at the 3-position and a 3-bromophenyl substituent at the N2 position [1]. This scaffold belongs to a class extensively explored as kinase inhibitors, PDE inhibitors, and GPCR modulators, with the bromine atom providing a versatile synthetic handle for further derivatization via cross-coupling chemistry [2]. As a research chemical, it is typically supplied at 95% purity and is available from multiple commercial vendors for medicinal chemistry and chemical biology applications .

Why Generic Substitution Fails: Positional Bromine and Regioisomeric Differentiation of 2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine


The pyrazolo[4,3-b]pyridine scaffold is highly sensitive to both the position and nature of halogen substitution, and generic in-class substitution without explicit structural matching introduces significant risk of altered target selectivity, pharmacokinetics, and synthetic tractability. The 3-bromophenyl group at the N2 position distinguishes this compound from its 4-bromophenyl, 4-fluorophenyl, or unsubstituted phenyl analogs, each of which may exhibit divergent binding poses, metabolic stability, and off-target profiles [1]. Furthermore, regioisomers such as 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 583039-87-6), which share the identical molecular formula (C12H9BrN4), differ fundamentally in ring fusion geometry and substitution pattern, rendering them pharmacologically and synthetically non-interchangeable . The bromine atom at the meta position of the N2-phenyl ring also serves as a critical synthetic diversification point, enabling Suzuki, Buchwald-Hartwig, and other palladium-catalyzed coupling reactions that are not accessible with dehalogenated or differently halogenated analogs [2].

Quantitative Differentiation Evidence for 2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine Versus Closest Analogs


Physicochemical Property Differentiation: TPSA and logP Versus VU0418506 (N-(3-Chloro-4-fluorophenyl) Analog)

The target compound exhibits a computed topological polar surface area (TPSA) of 56.7 Ų and an XLogP3 of 2.6, compared to VU0418506 (N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine) which has a TPSA of 53.6 Ų and cLogP of 3.96 [1][2]. The higher TPSA (+3.1 Ų) and lower logP (−1.36 units) of the brominated analog predict reduced passive membrane permeability and potentially lower CNS penetration relative to VU0418506, which may be advantageous for peripherally-restricted target engagement or disadvantageous for CNS targets depending on the research objective [1]. The single H-bond donor (amine) and three H-bond acceptors are identical between the two compounds [1].

Physicochemical profiling Drug-likeness CNS permeability

Synthetic Diversification Advantage: 3-Bromophenyl as a Cross-Coupling Handle Versus Non-Halogenated Phenyl Analogs

The presence of a bromine atom at the meta position of the N2-phenyl ring provides a well-precedented synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification that is not possible with the unsubstituted 2-phenyl analog [1]. The meta-bromo substitution pattern is particularly advantageous for generating libraries of biaryl and arylamine derivatives without requiring de novo scaffold synthesis, as the bromine can be selectively displaced under mild conditions while leaving the pyrazolo[4,3-b]pyridine core intact [1]. This contrasts with the 4-bromophenyl or 2-bromophenyl regioisomers, where steric and electronic factors alter coupling efficiency and regiochemical outcomes .

Medicinal chemistry Parallel synthesis SAR exploration

Regioisomeric Differentiation: Pyrazolo[4,3-b]pyridine Core Versus Pyrazolo[3,4-b]pyridine Isomers

The pyrazolo[4,3-b]pyridine scaffold of the target compound is regioisomerically distinct from the pyrazolo[3,4-b]pyridine scaffold found in 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 583039-87-6), despite sharing the identical molecular formula C12H9BrN4 and molecular weight (289.13 g/mol) . Published SAR studies on the pyrazolo[4,3-b]pyridine series have demonstrated that the ring fusion geometry dictates the spatial orientation of the 3-amino group and the N2-aryl substituent, directly affecting kinase hinge-binding interactions [1]. The pyrazolo[4,3-b]pyridine core has been specifically validated in mGlu4 PAM programs and ALK5 inhibitor development, whereas the pyrazolo[3,4-b]pyridine series has shown distinct target preferences including MNK and CDK inhibition [1][2].

Kinase inhibitor selectivity Scaffold hopping Binding mode

Purity and Procurement Specification Benchmarking: 95% Assay Versus Research-Grade Comparators

Commercially available 2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine is supplied at a guaranteed purity of 95% (HPLC) from multiple vendors including Matrix Scientific, with pricing indicative of research-grade building block status (e.g., 2.5 g at approximately $1,568) [1]. In contrast, the closely related comparator VU0418506 is available as a characterized pharmacological tool compound with extensively documented analytical specifications (purity, identity, solubility) and published preclinical pharmacokinetic data across five species [2]. For researchers requiring a brominated analog for SAR exploration rather than a pre-optimized pharmacological probe, the target compound offers a cost-effective entry point with the synthetic versatility of the aryl bromide handle, whereas VU0418506 represents a more advanced but structurally constrained (3-chloro-4-fluoro substitution) alternative [1][2].

Compound procurement Quality control Reproducibility

Recommended Application Scenarios for 2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine Based on Differential Evidence


Kinase Inhibitor Hit Expansion and SAR Library Synthesis via Late-Stage Diversification

The 3-bromophenyl substituent enables rapid parallel synthesis of biaryl and arylamine analog libraries through Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, supporting kinase inhibitor hit-to-lead campaigns where the pyrazolo[4,3-b]pyridine core has demonstrated privileged hinge-binding properties [1][2]. Researchers can generate 24–96 diverse analogs from a single batch of this building block in a single synthesis cycle, dramatically accelerating SAR convergence.

Peripherally-Restricted Target Engagement Studies Requiring Reduced CNS Penetration

With a computed logP of 2.6 and TPSA of 56.7 Ų, this compound is predicted to exhibit lower passive blood-brain barrier permeability than the more lipophilic VU0418506 (cLogP 3.96, TPSA 53.6 Ų), making it a suitable starting point for medicinal chemistry programs targeting peripheral kinases or receptors where CNS exclusion is desired to minimize neurological side effects [1][2].

Regioisomer-Specific Scaffold Validation in Pyrazolopyridine-Based Drug Discovery

The unambiguous pyrazolo[4,3-b]pyridine ring fusion geometry distinguishes this compound from the isomeric pyrazolo[3,4-b]pyridine scaffold (CAS 583039-87-6), which shares the same molecular formula but exhibits divergent target class preferences [1][3]. This compound should be used when validating SAR hypotheses specifically tied to the [4,3-b] fusion geometry, as observed in mGlu4 PAM and ALK5 inhibitor programs [2][3].

Building Block Procurement for Custom Fragment-Based Screening Libraries

As a commercially available 95% pure building block with a single rotatable bond, low molecular weight (289.13), and favorable lead-likeness metrics (RO5 violations: 0), this compound is suitable for incorporation into fragment-based screening libraries where the bromine atom provides both pharmacophoric bulk and a derivatization handle for hit elaboration following primary screening [1].

Quote Request

Request a Quote for 2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.